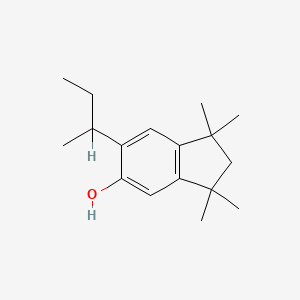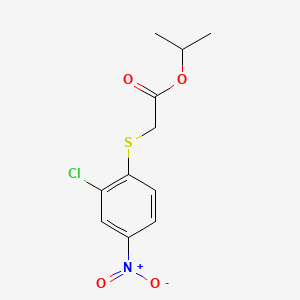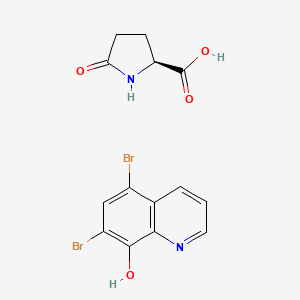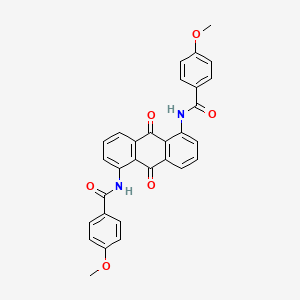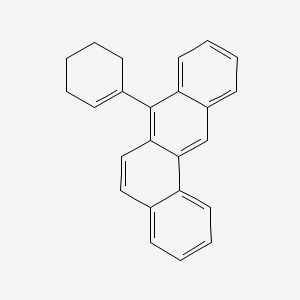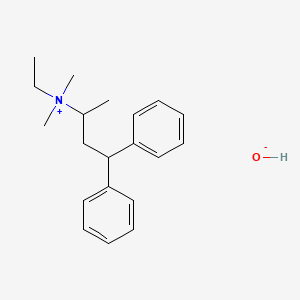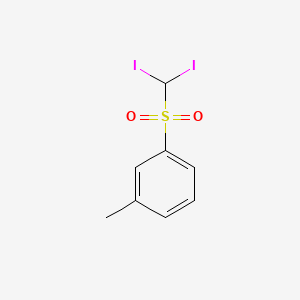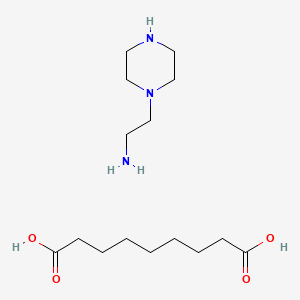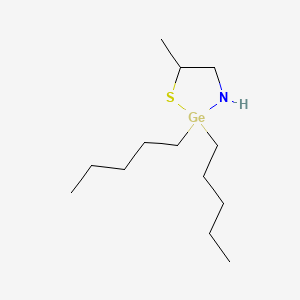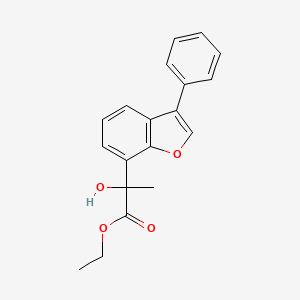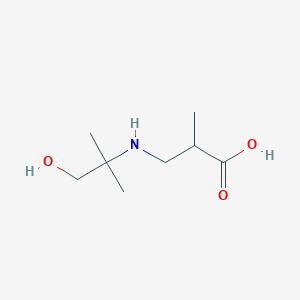
3-(Phenylazo)toluene-2,6-diamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylazo)toluene-2,6-diamine monohydrochloride is a chemical compound with the molecular formula C13H15ClN4. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenylazo group attached to a toluene-2,6-diamine structure, which is further stabilized by a monohydrochloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylazo)toluene-2,6-diamine monohydrochloride typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,6-diamine. The reaction conditions often require acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reaction time to optimize the production efficiency.
化学反応の分析
Types of Reactions
3-(Phenylazo)toluene-2,6-diamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The phenylazo group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylazo compounds.
科学的研究の応用
3-(Phenylazo)toluene-2,6-diamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 3-(Phenylazo)toluene-2,6-diamine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also interact with cellular pathways, modulating signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- 3-Phenylazo-2,6-diaminopyridine hydrochloride
- 4-(Phenylazo)aniline
- 2-(Phenylazo)aniline
Uniqueness
3-(Phenylazo)toluene-2,6-diamine monohydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
84434-39-9 |
|---|---|
分子式 |
C13H14N4.ClH C13H15ClN4 |
分子量 |
262.74 g/mol |
IUPAC名 |
2-methyl-4-phenyldiazenylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H14N4.ClH/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10;/h2-8H,14-15H2,1H3;1H |
InChIキー |
PPUNNUBHWAOOHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1N)N=NC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


